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Compound of Interest

Compound Name: Hordenine-d6

Cat. No.: B585007

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine-d6 is the deuterated form of hordenine, a naturally occurring phenethylamine
alkaloid found in various plants, most notably barley (Hordeum species). In Hordenine-d6, the
six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic
substitution makes it an invaluable tool in analytical chemistry, particularly as an internal
standard for quantitative mass spectrometry analysis of hordenine. Furthermore, the inclusion
of deuterium can alter the pharmacokinetic profile of molecules due to the kinetic isotope effect,
making deuterated compounds like Hordenine-d6 useful in metabolic and pharmacokinetic
research.[1] This guide provides an in-depth overview of the chemical properties, a plausible
synthesis protocol, and the known biological signaling pathways associated with this
compound.

Chapter 1: Chemical and Physical Properties

Hordenine-d6 is a stable, isotopically labeled compound with physical properties similar to its
non-deuterated counterpart. Its key identifiers and properties are summarized below for easy
reference.
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Property Value Reference(s)
4-[2-

IUPAC Name [bis(trideuteriomethyl)amino]et [2]
hyllphenol
Ordenina-d6, Peyocactine-d6,

Synonyms 4-[2-(Dimethyl- [1][3]
d6)aminoethyl]phenol

CAS Number 1346598-66-0 [11[3114]

Molecular Formula C10H9DsNO [11[31[5]

Molecular Weight 171.27 g/mol [11[2]13][5]

Exact Mass 171.153024578 Da [2]

Appearance Light Brown Solid [3]

Purity Typically >95% [5]

Storage 2-8°C, under inert gas [11[3]
[2H]C([2H])

SMILES ([2H])N(CCC1=CC=C(C=C1)O0 [2]
)C(2HD([2H])[2H]
InChl=1S/C10H15NO/c1-

InChl 11(2)8-7-9-3-5-10(12)6-4-9/h3-  [5]
6,12H,7-8H2,1-2H3/i1D3,2D3

Solubility Data:

Solvent Solubility Reference(s)

DMF > 25 mg/mL (145.97 mM) [1][6]

DMSO =20 mg/mL (116.77 mM) [1][6]

Ethanol > 5 mg/mL (29.19 mM) [1][6]
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Chapter 2: Synthesis of Hordenine-d6

While specific commercial synthesis methods are proprietary, a robust and logical synthesis
can be devised from tyramine through reductive amination. This chemoenzymatic approach
offers a sustainable and efficient pathway under mild conditions.[7] The key step for isotopic
labeling is the use of a deuterated formaldehyde source.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is a representative method adapted from known syntheses of hordenine and
related deuterated amines.[7][8][9]

Step 1: Biocatalytic Decarboxylation of L-Tyrosine to Tyramine

Immobilization of Enzyme: Immobilize Tyrosine Decarboxylase from Lactobacillus brevis
(LbTDC) on a suitable support for use in a packed-bed reactor (PBR).

» Reaction Setup: Prepare a solution of L-Tyrosine in a suitable buffer (e.g., sodium acetate,
pH 5.0).

e Conversion: Pump the L-Tyrosine solution through the LbTDC-packed PBR at a controlled
flow rate and temperature (e.g., 30°C) to facilitate the conversion to tyramine.

e Monitoring: Monitor the conversion of L-Tyrosine to tyramine using HPLC. The output stream
from the reactor will be a solution of tyramine.

Step 2: In-line Reductive N,N-dimethylation-d6 of Tyramine

» Reagent Preparation: Prepare a solution of a suitable reducing agent, such as picoline
borane complex (pic-BHs) or sodium triacetoxyborohydride (STAB), in an appropriate solvent
(e.g., methanol).

» Flow Reaction: Directly feed the tyramine-containing effluent from Step 1 into a T-mixer.
Simultaneously, introduce the reducing agent solution and a solution of deuterated
formaldehyde (paraformaldehyde-dz) into the T-mixer.

o Reaction Colil: Pass the combined mixture through a heated reaction coil at a controlled
temperature (e.g., 40-60°C) to allow for the reductive amination to occur, forming
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Hordenine-d6. The residence time is typically short, on the order of minutes.[7]

e Quenching: The reaction is quenched by the addition of an aqueous base (e.g., NaOH
solution) to neutralize the reaction mixture.

Step 3: Extraction and Purification

o Extraction: Extract the agueous solution with an organic solvent such as ethyl acetate or
dichloromethane.

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and concentrate the solvent under reduced pressure to yield the crude Hordenine-d6.

 Purification: Purify the crude product using column chromatography on silica gel with an
appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure
Hordenine-d6.

o Characterization: Confirm the identity and purity of the final product using *H NMR, 13C NMR,
and high-resolution mass spectrometry (HRMS).

Step 1: Biocatalysis

Immobilized LbTDC

L-Tyrosine - C02 »-| Tyramine

Step 2: Reductive Amination

y

Hordenine-d6

Paraformaldehyde-d2
+ Reducing Agent
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Caption: Chemoenzymatic synthesis workflow for Hordenine-d6.
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Chapter 3: Biological Activity and Signaling
Pathways

While Hordenine-d6 is primarily used as an analytical standard, its biological activity is
presumed to be identical to that of unlabeled hordenine. Hordenine interacts with several key
signaling pathways.

Adrenergic System Modulation

Hordenine acts as an indirect sympathomimetic agent. Its primary mechanism involves
stimulating the release of stored norepinephrine from nerve terminals.[10][11][12] This leads to
the activation of adrenergic receptors, resulting in physiological effects such as increased heart
rate, elevated blood pressure, and positive inotropic effects on the heart.[11][12] Some
evidence also suggests it may act as a norepinephrine reuptake inhibitor.[10]

Anti-inflammatory and Neuroprotective Pathways

Recent studies have highlighted hordenine's anti-inflammatory and neuroprotective properties,
which are primarily mediated through the inhibition of the NF-kB and MAPK signaling
pathways.[13][14]

» NF-kB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK
complex becomes activated, leading to the phosphorylation and subsequent degradation of
the inhibitory protein IkBa. This frees the NF-kB (p65/p50) dimer to translocate to the
nucleus, where it initiates the transcription of pro-inflammatory genes. Hordenine has been
shown to inhibit this cascade, thereby reducing the inflammatory response.[13][15][16]
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Caption: Hordenine's inhibition of the canonical NF-kB signaling pathway.
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Dopaminergic System Interaction

Hordenine has been identified as an agonist of the Dopamine D2 receptor (DRD2).[17][18]
Unlike the endogenous ligand dopamine, hordenine appears to be a functionally selective
agonist. It activates the D2 receptor primarily through G-protein signaling pathways without
significantly recruiting p-arrestin.[19][20] This activation of the Gi/o-coupled D2 receptor leads
to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP
(cAMP). This mechanism may contribute to the mood-elevating effects associated with

hordenine-containing foods and beverages like beer.[17][19]
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Caption: Hordenine's agonistic action at the Dopamine D2 receptor.
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Chapter 4: Applications

The primary and most critical application of Hordenine-d6 is its use as an internal standard in
bioanalytical methods.

o Quantitative Mass Spectrometry: In techniques like Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and has a
similar ionization efficiency but a different mass. Hordenine-d6 fits these criteria perfectly for
the quantification of hordenine in complex matrices such as plasma, urine, and plant
extracts. Its use corrects for variations in sample preparation and instrument response,
leading to highly accurate and precise measurements.

o Pharmacokinetic (PK) Studies: Deuterated compounds are used in PK studies to differentiate
between an administered drug and its endogenous or pre-existing counterpart. By
administering Hordenine-d6, researchers can accurately track its absorption, distribution,
metabolism, and excretion (ADME) without interference from naturally occurring hordenine
from dietary sources.[1][6]

Conclusion

Hordenine-d6 is a vital tool for the scientific community, particularly in the fields of analytical
chemistry, pharmacology, and drug development. Its well-defined chemical properties and its
role as a stable isotope-labeled internal standard enable precise quantification of its parent
compound, hordenine. Understanding its synthesis and its interactions with key biological
signaling pathways—including the adrenergic, NF-kB, and dopaminergic systems—provides
researchers with the necessary context for its application in advanced analytical and metabolic
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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